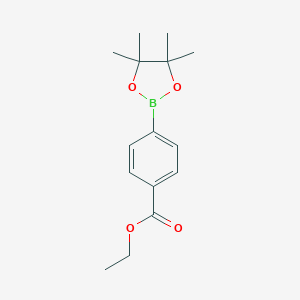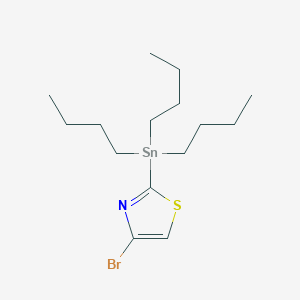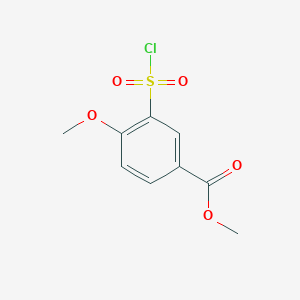![molecular formula C11H13FN4O2 B066959 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide CAS No. 173029-85-1](/img/structure/B66959.png)
6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The compound belongs to the class of oxadiazole derivatives and possesses unique chemical properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide exhibits various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression. Additionally, the compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further research. Additionally, the compound's unique chemical structure makes it a valuable tool for investigating the mechanisms of cancer progression and the development of new therapeutic agents.
However, one of the limitations of using 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in vivo. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various cellular pathways involved in cancer progression. Finally, future studies could focus on developing new derivatives of 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide with improved solubility and efficacy.
Métodos De Síntesis
The synthesis of 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide involves the reaction of 6-fluoro-1,3-benzoxazol-2-amine and 4-methylpiperazine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction proceeds through an N-oxide intermediate, which is subsequently hydrolyzed to yield the desired product.
Aplicaciones Científicas De Investigación
The unique chemical structure of 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, the compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
173029-85-1 |
|---|---|
Fórmula molecular |
C11H13FN4O2 |
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
5-fluoro-6-(4-methylpiperazin-1-yl)-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C11H13FN4O2/c1-14-2-4-15(5-3-14)10-7-9-11(6-8(10)12)16(17)18-13-9/h6-7H,2-5H2,1H3 |
Clave InChI |
ZHMWVDCZDJDXKW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=NO[N+](=C3C=C2F)[O-] |
SMILES canónico |
CN1CCN(CC1)C2=CC3=NO[N+](=C3C=C2F)[O-] |
Sinónimos |
6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)





